![molecular formula C13H6BrF3N2S B1448434 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile CAS No. 1449117-27-4](/img/structure/B1448434.png)
3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information or context, it’s difficult to propose a detailed synthesis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nitrile and trifluoromethyl groups, and the electron-donating phenylsulfanyl group. The bromine atom on the phenyl ring could potentially be a site for nucleophilic aromatic substitution reactions .Scientific Research Applications
Comprehensive Analysis of 3-((4-Bromophenyl)thio)-5-(trifluoromethyl)picolinonitrile Applications
Suzuki–Miyaura Cross-Coupling
Suzuki–Miyaura cross-coupling: is a pivotal carbon–carbon bond-forming reaction in organic chemistry. The compound can act as a precursor for organoboron reagents used in these reactions. Its bromophenyl moiety can undergo palladium-catalyzed cross-coupling with organoboron compounds to synthesize biaryl structures, which are core components in pharmaceuticals, agrochemicals, and organic materials .
Benzylic Functionalization
The benzylic position of this compound is amenable to various chemical transformations due to the presence of the bromine atom, which can be substituted or removed. This allows for the creation of new C–N, C–O, or C–C bonds at this position, leading to a wide array of derivatives with potential applications in medicinal chemistry and material science .
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution reactions can be facilitated by the electron-withdrawing trifluoromethyl group, which makes the pyridine ring more susceptible to electrophilic attack. This can lead to the introduction of various functional groups, such as sulfonic acid derivatives, which are useful in the synthesis of dyes, detergents, and pharmaceuticals .
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF3N2S/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLGQXDZLMEKIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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